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Compound of Interest

Compound Name: Camostat Mesylate

Cat. No.: B194763

Abstract: Camostat mesylate, an orally administered synthetic serine protease inhibitor, has
been the subject of considerable research for its potential therapeutic role in pancreatitis.
Initially approved in Japan for chronic pancreatitis, its mechanism centers on the inhibition of
trypsin and other proteases pivotal to the inflammatory and fibrotic cascades of the disease.
Preclinical studies in various rodent models of acute and chronic pancreatitis have consistently
demonstrated its efficacy in reducing inflammation, cytokine expression, and fibrosis.
Camostat mesylate works by suppressing the activity of pancreatic stellate cells and
inflammatory monocytes. Despite this promising preclinical evidence, a recent, large-scale
phase 2 clinical trial (TACTIC) in a US population did not demonstrate efficacy in reducing pain
associated with chronic pancreatitis compared to placebo. This guide provides an in-depth
review of the foundational research, detailing its mechanism of action, pharmacokinetic profile,
key preclinical data, and the methodologies of seminal experiments, offering a comprehensive
resource for researchers and drug development professionals.

Mechanism of Action

Camostat mesylate (also known as FOY-305) is a synthetic serine protease inhibitor.[1][2] Its
therapeutic rationale in pancreatitis stems from its ability to interrupt the enzymatic cascades
that drive pancreatic auto-digestion, inflammation, and subsequent fibrosis.

Primary Target: Serine Protease Inhibition

The core mechanism of camostat mesylate is the inhibition of serine proteases, with a primary
target being trypsin.[1] In pancreatitis, the premature activation of trypsin within pancreatic
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acinar cells is a critical initiating event, leading to the activation of other digestive proenzymes
and causing cellular injury and auto-digestion.[1] By inhibiting trypsin, camostat mesylate
directly mitigates this upstream trigger of pancreatic damage.[1] Beyond trypsin, it also inhibits
other serine proteases like kallikrein and plasmin, which can influence local inflammation, pain,
and coagulation pathways.[1]

Anti-inflammatory and Anti-fibrotic Effects

Foundational research has elucidated that camostat's benefits extend beyond simple enzyme
inhibition. It exerts significant anti-inflammatory and anti-fibrotic effects by modulating the
activity of key cellular players in pancreatitis.

« Inhibition of Inflammatory Cells: In vitro studies have shown that camostat mesylate inhibits
the production of pro-inflammatory cytokines, including Monocyte Chemoattractant Protein-1
(MCP-1) and Tumor Necrosis Factor-alpha (TNF-a), from monocytes.[3]

e Modulation of Pancreatic Stellate Cells (PSCs): PSCs are central to the development of
pancreatic fibrosis. Camostat has been found to inhibit the proliferation of PSCs and their
production of MCP-1, thereby reducing the fibrotic response.[3][4]

e Suppression of Pro-inflammatory Gene Expression: In a rat model of spontaneous chronic
pancreatitis, oral administration of camostat significantly suppressed the gene expression of
pancreatitis-associated protein (PAP), p8, Interleukin-6 (IL-6), and Transforming Growth
Factor-betal (TGF-1).[5]

These actions collectively reduce the inflammatory infiltration and fibrotic tissue replacement
characteristic of chronic pancreatitis.[3][5]
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Caption: Signaling pathway of Camostat Mesylate in pancreatitis.

Pharmacokinetics and Metabolism

Camostat mesylate is a prodrug that is rapidly absorbed after oral administration and
converted into its pharmacologically active metabolite.[2][6]

o Absorption and Metabolism: Following oral intake, camostat mesylate is quickly hydrolyzed
by carboxyesterase into its active metabolite, GBPA (4-(4-
guanidinobenzoyloxy)phenylacetate).[6] GBPA is then further metabolized by arylesterase to
4-guanidinobenzoic acid.[6]

« Elimination: The drug and its metabolites are primarily eliminated through the kidneys, with
approximately 90-96% of the dose excreted in the urine.[6]
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Caption: Metabolic pathway of Camostat Mesylate.
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Table 1: Pharmacokinetic Properties of Camostat
Mesylate's Active Metabolite (GBPA)

Data from a 200mg oral dose.[6]

Parameter Value

Tmax (Time to Peak Concentration) 40 minutes

Cmax (Peak Plasma Concentration) 87.1+£29.5 ng/mL

AUC (Area Under the Curve) 10,400 % 1,400 ng*min/mL
Half-life (t%2) ~3.8 - 6 hours

Protein Binding 25.8 - 28.2%

Primary Route of Elimination Urine (89.8 - 95.6%)

Preclinical Evidence

The therapeutic potential of camostat mesylate in pancreatitis is strongly supported by a
variety of preclinical animal models that mimic different aspects of the human disease.

Acute Pancreatitis Models

In a rat model of acute pancreatitis induced by the cholecystokinin analogue cerulein, a single
oral dose of camostat (100 mg/kg) significantly reduced the elevation of serum amylase.[7] This
was accompanied by an alleviation of histological signs of pancreatitis, including reduced
cellular infiltration and acinar cell vacuolization.[7] The study suggested that camostat's
beneficial effects were due to both its direct antiprotease activity and its ability to stimulate the
release of endogenous secretin.[7]

Chronic Pancreatitis and Fibrosis Models

Multiple studies have demonstrated camostat's efficacy in models of chronic pancreatitis and
fibrosis.
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 Dibutyltin Dichloride (DBTC)-Induced Fibrosis: In a rat model where fibrosis was induced by
DBTC, a diet containing camostat (1 mg/g) inhibited pancreatic inflammation, cytokine

expression, and fibrosis.[3]

e Spontaneous Chronic Pancreatitis: In WBN/Kob rats, which spontaneously develop chronic
pancreatitis, a diet containing camostat (10 mg/100 g body weight) significantly inhibited
inflammatory changes and fibrosis while suppressing key pro-inflammatory and pro-fibrotic
genes.[5]

o Diethyldithiocarbamate (DDC)-Induced Fibrosis: Camostat was also shown to reduce
pancreatic fibrosis in a model induced by a superoxide dismutase inhibitor (DDC), where it
was found to inhibit the proliferation and activation of pancreatic stellate cells.[4]

Table 2: Summary of Key Preclinical Studies of
Camostat Mesylate in Pancreatitis Models
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Key Experimental Protocols

Detailed methodologies from foundational studies are crucial for reproducibility and further
investigation.

Protocol: DBTC-Induced Pancreatic Fibrosis (Rat)[3]

¢ Animal Model: Male Lewis rats are used.

 Induction of Pancreatitis: Chronic pancreatitis and fibrosis are induced by a single
intravenous administration of 7 mg/kg dibutyltin dichloride (DBTC).

e Treatment Groups:
o Control Group: Following DBTC injection, rats are fed a standard diet.

o Camostat Group: Beginning on day 7 post-injection, rats are fed a special diet containing 1
mg/g of Camostat Mesylate.

o Study Duration and Endpoints: Animals are sacrificed at days 0, 7, 14, and 28.

e Analysis: The severity of pancreatitis and fibrosis is assessed through:
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o Histological Examination: Pancreatic tissue is stained and scored for inflammation and
fibrosis.

o Enzymological Assays: Pancreatic enzymes and inflammatory markers are quantified.
« In Vitro Corroboration:

o Monocytes are isolated from the spleen of a Lewis rat and stimulated with
lipopolysaccharide (LPS). The effect of camostat on MCP-1 and TNF-a production is
measured.

o Pancreatic stellate cells (PSCs) are cultured and exposed to camostat to assess its effect
on proliferation and MCP-1 production.
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Caption: Experimental workflow for the DBTC-induced pancreatitis model.
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Protocol: Cerulein-Induced Acute Pancreatitis (Rat)[7]

o Animal Model: Male Wistar rats are used.

 Induction of Pancreatitis: Acute pancreatitis is induced by four subcutaneous injections of
cerulein (20 pg/kg body weight) administered at one-hour intervals.

e Treatment Groups:

o Control Group: 30 minutes after the final cerulein injection, rats receive volume- and pH-
adjusted water via an orogastric tube.

o Camostat Group: 30 minutes after the final cerulein injection, rats receive 100 mg/kg body
weight of camostat dissolved in water via an orogastric tube.

e Analysis:
o Serum amylase activity is measured at various time points post-induction.

o Pancreatic tissue is harvested for histological analysis (evaluating edema, cellular
infiltration, and acinar cell vacuolization) and measurement of pancreatic lipase and

amylase content.

Clinical Research

While preclinical data were largely positive, human clinical trials have yielded different results,
particularly for the endpoint of pain. The most definitive study to date is the TACTIC trial.[9][10]
[11]

The TACTIC Study

The TACTIC study was a Phase 2, double-blind, randomized, placebo-controlled trial designed
to assess the efficacy and safety of camostat for treating pain in patients with chronic
pancreatitis in the United States.[9][12]

o Study Design: 264 adult participants with chronic pancreatitis and a baseline average daily
worst pain score of 24 (on a 0-10 scale) were randomized to one of four groups: placebo, or

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.physiciansweekly.com/post/assessing-camostats-efficacy-and-safety-in-treating-painful-chronic-pancreatitis
https://scholars.uky.edu/es/publications/a-randomized-controlled-phase-2-dose-finding-trial-to-evaluate-th/
https://pubmed.ncbi.nlm.nih.gov/38103842/
https://www.physiciansweekly.com/post/assessing-camostats-efficacy-and-safety-in-treating-painful-chronic-pancreatitis
https://pubmed.ncbi.nlm.nih.gov/31412955/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

camostat at 100 mg, 200 mg, or 300 mg, with each dose taken three times daily for 28 days.
[10][13]

e Primary Endpoint: The primary outcome was the change from baseline in the mean daily
worst pain intensity score over the final 4 weeks of treatment.[10]

o Results: The study failed to meet its primary endpoint. There was no statistically significant
difference in pain reduction between any of the camostat dose groups and the placebo
group.[9][10] Secondary endpoints, including quality of life measures, also showed no
significant improvement.[10]

o Safety: Treatment-emergent adverse events attributed to camostat were identified in 16.0%
of participants.[10]

Table 3: Design and Key Results of the Phase 2 TACTIC
Clinical Trial[10]
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Parameter Description

Study Title The TACTIC Study

Phase 2

Design Double-blind, randomized, placebo-controlled
Population 264 adults with painful chronic pancreatitis

Placebo, Camostat 100 mg TID, Camostat 200
mg TID, Camostat 300 mg TID

Interventions

Duration 28 days

] ] 4-week change from baseline in mean daily
Primary Endpoint ]
worst pain score (0-10 NRS)

No significant difference vs. Placebo.LS Mean
Difference (95% ClI):- 100 mg group: -0.11
(-0.90 to 0.68)- 200 mg group: -0.04 (-0.85 to
0.78)- 300 mg group: -0.11 (-0.94 to 0.73)

Primary Outcome

16.0% of participants experienced treatment-
Adverse Events emergent adverse events attributed to the study

drug.

Discussion and Future Directions

There is a notable discordance between the robust, positive preclinical data demonstrating
camostat's anti-inflammatory and anti-fibrotic effects and the negative results of the TACTIC
trial for the clinical endpoint of pain. Several factors may explain this:

o Complexity of Pancreatic Pain: Pain in chronic pancreatitis is multifactorial, involving not just
inflammation but also perineural inflammation, ductal obstruction, and central sensitization.
[12] Camostat's mechanism may not adequately address all these drivers of pain.

o Endpoint Selection: The preclinical studies measured objective markers of inflammation and
fibrosis, whereas the TACTIC trial measured the subjective endpoint of pain, which is
susceptible to a high placebo response.[10]
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» Population Differences: The preclinical models may not fully recapitulate the advanced, long-
standing disease state of the human participants in the clinical trial.

Future research should be directed toward:

 Investigating camostat's efficacy on objective markers of disease progression in humans,
such as imaging-based fibrosis scores or the frequency of acute flares.

» Exploring patient subgroups that may be more likely to respond to an anti-inflammatory
mechanism.

« Evaluating camostat in combination therapies, potentially with agents that target other pain
pathways or with anticoagulants, as suggested by some preclinical evidence.[3]

Conclusion

The foundational research on camostat mesylate for pancreatitis paints a clear picture of a
potent serine protease inhibitor with significant anti-inflammatory and anti-fibrotic properties in
preclinical models. It effectively targets key cellular and molecular drivers of pancreatic injury.
However, this has not yet translated into clinical efficacy for the management of pain in chronic
pancreatitis. The existing body of research provides a strong basis for its mechanism but
underscores the challenge of translating preclinical findings to successful clinical outcomes for
complex diseases like chronic pancreatitis. Further clinical investigation is required to
determine if there is a role for camostat mesylate in modifying the natural history of the
disease, independent of its effects on pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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